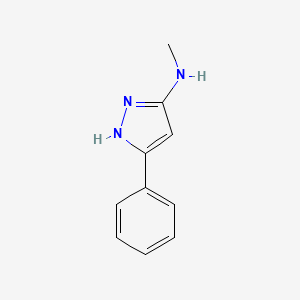

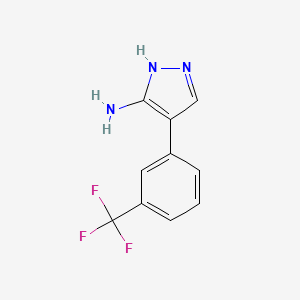

4-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine

概要

説明

The compound “4-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine” is a type of organic compound. Trifluoromethylphenyl compounds are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied using various electrochemical techniques. Cyclic voltammetry and square wave voltammetry studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “4-(Trifluoromethyl)-phenyl” has a molecular weight of 162.1092 .科学的研究の応用

Anticancer Activity : A study by Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds were tested for anticancer activity against various cancer cell lines, showing promising bioactivity at micro molar concentration (Chavva et al., 2013).

Synthesis of Pyrazolo[1,5-a] Pyrimidine Derivatives : Xu Li-feng (2011) reported on the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, which have shown many biological activities in medicine. The synthesis involved using 4-(trifluoromethyl)phenyl as a precursor (Xu Li-feng, 2011).

Cytotoxic Activity : Kurumurthy et al. (2014) prepared novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds were screened for cytotoxic activity against human cancer cell lines, identifying several compounds with promising activity (Kurumurthy et al., 2014).

Antimycobacterial Agents : Emmadi et al. (2015) created a library of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids starting from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. These compounds were evaluated for antimycobacterial activity against Mycobacterium smegmatis and showed promising lead compounds with minimal cytotoxicity, marking them as potential antitubercular agents (Emmadi et al., 2015).

Theoretical Studies on Molecular Structure : Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments on a related molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, using density functional theory. This study provides insights into the chemical reactivity and charge transfer within such molecules (Shukla et al., 2015).

Safety and Hazards

将来の方向性

Future research may focus on the synthesis of new compounds and the investigation of their properties and potential applications. For instance, the design of synthetic routes that could support substrate expansion at the last step of the reaction could help obtain new compounds for subsequent bioactivity studies .

作用機序

Target of Action

Similar compounds have been used in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction

Mode of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling, where oxidative addition occurs with formally electrophilic organic groups . This suggests that the compound might interact with its targets through a similar mechanism, but more research is needed to confirm this.

Biochemical Pathways

Similar compounds have been shown to participate in the suzuki–miyaura coupling, which involves the formation of carbon–carbon bonds

Pharmacokinetics

A compound with a similar structure, enobosarm, has been shown to have a bioavailability of 100% in rats . It’s metabolized by CYP3A4, UGT1A1, UGT2B7, and has a half-life of 14–24 hours

Result of Action

Compounds with similar structures have been shown to have fungicidal activity

Action Environment

Similar compounds have been shown to be stable and have low volatility

特性

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-15-16-9(8)14/h1-5H,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSKIVAWXWVOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)